molecular formula C15H19FN2O2 B5578696 1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5578696
M. Wt: 278.32 g/mol
InChI Key: UAJBTMLJWOMISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-2-fluoro-5-methylphenylboronic acid with piperazine under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency .

Chemical Reactions Analysis

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-1-ETHANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10-8-15(14(16)9-13(10)11(2)19)18-6-4-17(5-7-18)12(3)20/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJBTMLJWOMISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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